molecular formula C20H20N2 B292800 4,8-dimethyl-1-(4-methylphenyl)-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline

4,8-dimethyl-1-(4-methylphenyl)-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline

Cat. No. B292800
M. Wt: 288.4 g/mol
InChI Key: VSWNSNHIXUOGJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,8-dimethyl-1-(4-methylphenyl)-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has shown promise in a variety of areas, including cancer research, neuroscience, and drug discovery. In

Mechanism of Action

The mechanism of action of 4,8-dimethyl-1-(4-methylphenyl)-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline is not fully understood. However, studies have suggested that this compound may act as an inhibitor of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Additionally, this compound has been shown to interact with the dopamine receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4,8-dimethyl-1-(4-methylphenyl)-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline are complex and varied. Studies have shown that this compound can affect a variety of cellular processes, including DNA replication and repair, cell cycle progression, and apoptosis. Additionally, this compound has been shown to interact with a variety of receptors and enzymes in the body, including the dopamine receptor and topoisomerase II. The physiological effects of this compound are still being studied, but it has been suggested that it may have potential applications in the treatment of cancer, neurological disorders, and other diseases.

Advantages and Limitations for Lab Experiments

There are several advantages to using 4,8-dimethyl-1-(4-methylphenyl)-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline in lab experiments. This compound is relatively easy to synthesize, and it has been studied extensively for its potential applications in scientific research. Additionally, this compound has been shown to have a variety of biochemical and physiological effects, making it a versatile tool for researchers.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is that the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results. Additionally, this compound has not been extensively studied in vivo, so its potential side effects and toxicity are not well-known.

Future Directions

There are many potential future directions for research on 4,8-dimethyl-1-(4-methylphenyl)-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline. One area of research could focus on the development of more efficient synthesis methods for this compound. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential applications in drug discovery and cancer research.
Another area of research could focus on the development of new derivatives of 4,8-dimethyl-1-(4-methylphenyl)-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline. By modifying the structure of this compound, researchers may be able to develop new compounds with even more potent anti-cancer or neuroprotective properties.
Conclusion
In conclusion, 4,8-dimethyl-1-(4-methylphenyl)-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline is a chemical compound that has shown promise in a variety of scientific research applications. This compound has been studied extensively for its potential use in cancer research, drug discovery, and neuroscience. While the mechanism of action of this compound is not fully understood, studies have suggested that it may act as an inhibitor of certain enzymes and receptors in the body. The advantages of using this compound in lab experiments include its relative ease of synthesis and its versatile biochemical and physiological effects. However, there are also some limitations to using this compound in research, including the lack of in vivo studies and the incomplete understanding of its mechanism of action. Future research on this compound could focus on the development of more efficient synthesis methods, the development of new derivatives, and further studies to better understand its potential applications in scientific research.

Synthesis Methods

The synthesis of 4,8-dimethyl-1-(4-methylphenyl)-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline involves a multi-step process that typically begins with the reaction of 4-methylphenylacetonitrile with ethyl acetoacetate to form a pyrrole intermediate. This intermediate is then reacted with a variety of reagents, including acetic anhydride and iodine, to form the final product. The synthesis of this compound has been optimized over the years, and several methods have been developed to improve yields and reduce the number of steps required.

Scientific Research Applications

The potential applications of 4,8-dimethyl-1-(4-methylphenyl)-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline in scientific research are vast. This compound has been shown to have anti-cancer properties, and studies have demonstrated its ability to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been studied for its potential use in drug discovery, as it has been shown to interact with a variety of receptors and enzymes in the body.

properties

Molecular Formula

C20H20N2

Molecular Weight

288.4 g/mol

IUPAC Name

4,8-dimethyl-1-(4-methylphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline

InChI

InChI=1S/C20H20N2/c1-13-4-7-16(8-5-13)22-11-10-17-15(3)21-19-9-6-14(2)12-18(19)20(17)22/h4-9,12H,10-11H2,1-3H3

InChI Key

VSWNSNHIXUOGJC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2CCC3=C2C4=C(C=CC(=C4)C)N=C3C

Canonical SMILES

CC1=CC=C(C=C1)N2CCC3=C(N=C4C=CC(=CC4=C32)C)C

Origin of Product

United States

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